2-(4-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide is an organic compound that features a pyrazole ring with an amino group at the 4-position and a methylcarbamoyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Amino Group: The amino group at the 4-position can be introduced via nitration followed by reduction.
Attachment of the Methylcarbamoyl Group: The methylcarbamoyl group can be introduced through the reaction of the amino-pyrazole with methyl isocyanate.
Formation of the Propanamide Backbone: The final step involves the reaction of the intermediate with a suitable propanamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
2-(4-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The methylcarbamoyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-1H-pyrazol-1-yl)acetonitrile
- 2-(4-Amino-1H-pyrazol-1-yl)acetic acid
- 2-(4-Amino-1H-pyrazol-1-yl)methylbenzonitrile
Uniqueness
2-(4-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylcarbamoyl group, in particular, can enhance its interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H13N5O2 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-(methylcarbamoyl)propanamide |
InChI |
InChI=1S/C8H13N5O2/c1-5(7(14)12-8(15)10-2)13-4-6(9)3-11-13/h3-5H,9H2,1-2H3,(H2,10,12,14,15) |
InChI Key |
BUNIMRALJWAHSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(=O)NC)N1C=C(C=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.